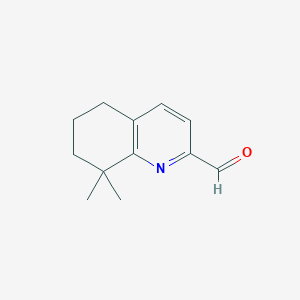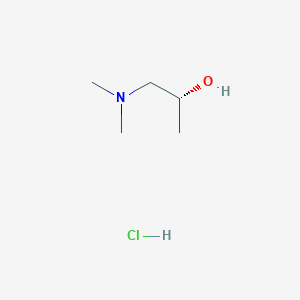
3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a methyl group at the 3-position and a methylsulfanyl group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: Introduction of the methyl group at the 3-position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated biphenyl derivative with methylthiolate (CH₃S⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a more saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Saturated biphenyl derivatives
Substitution: Halogenated or nitrated biphenyls
Wissenschaftliche Forschungsanwendungen
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the methylsulfanyl group can engage in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and physical properties.
4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group at the 3-position.
3,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups but no sulfur-containing functional group.
Uniqueness
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both a methyl and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
893737-58-1 |
|---|---|
Molekularformel |
C14H14S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
CMDVEBWRBDBBOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
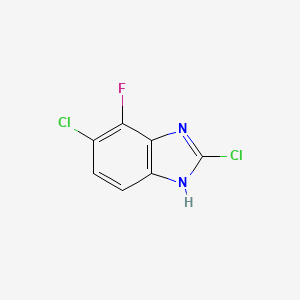
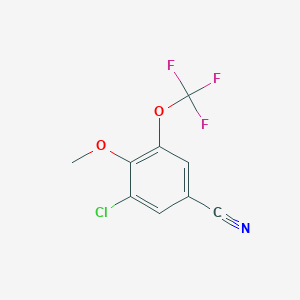
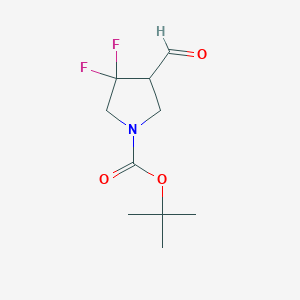
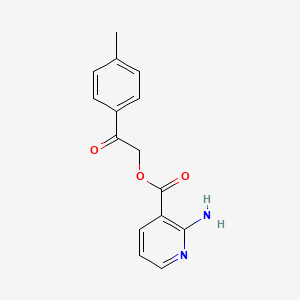
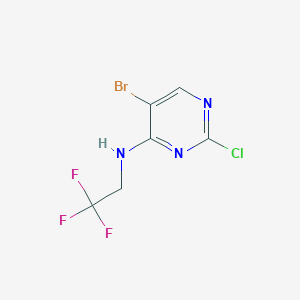
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
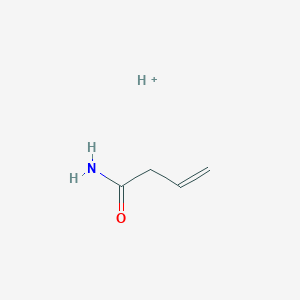
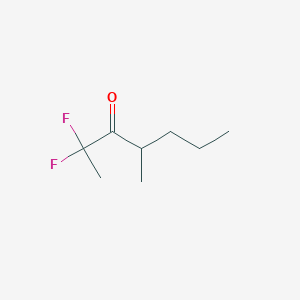
![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
